6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13804562
InChI: InChI=1S/C12H9BrClNO3/c1-2-15-5-7(12(17)18)11(16)6-3-8(13)9(14)4-10(6)15/h3-5H,2H2,1H3,(H,17,18)
SMILES: CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)Br)C(=O)O
Molecular Formula: C12H9BrClNO3
Molecular Weight: 330.56 g/mol

6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC13804562

Molecular Formula: C12H9BrClNO3

Molecular Weight: 330.56 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-7-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid -

Specification

Molecular Formula C12H9BrClNO3
Molecular Weight 330.56 g/mol
IUPAC Name 6-bromo-7-chloro-1-ethyl-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C12H9BrClNO3/c1-2-15-5-7(12(17)18)11(16)6-3-8(13)9(14)4-10(6)15/h3-5H,2H2,1H3,(H,17,18)
Standard InChI Key SCQCVNGDOVTSOH-UHFFFAOYSA-N
SMILES CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)Br)C(=O)O
Canonical SMILES CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)Br)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

The compound’s molecular formula is C₁₂H₉BrClNO₃, with a precise molecular weight of 330.56 g/mol (calculated via PubChem’s algorithms) . Its IUPAC name, 6-bromo-7-chloro-1-ethyl-4-oxoquinoline-3-carboxylic acid, systematically describes the substituents:

  • A bromine atom at position 6

  • A chlorine atom at position 7

  • An ethyl group at position 1

  • A carboxylic acid moiety at position 3 .

The SMILES string CCN1C=C(C(=O)O)C(=O)C2=CC(=C(C=C21)Cl)Br provides a linear notation of its structure, while the InChIKey SCQCVNGDOVTSOH-UHFFFAOYSA-N enables unique chemical identifier searches .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₉BrClNO₃PubChem
Molecular Weight330.56 g/molPubChem
CAS Number70458-86-5PubChem
SMILESCCN1C=C(C(=O)O)C(=O)C2=CC(=C(C=C21)Cl)BrPubChem
InChIKeySCQCVNGDOVTSOH-UHFFFAOYSA-NPubChem

Structural Features

The quinoline core consists of a benzene ring fused to a pyridone ring, with the latter bearing the 4-oxo group. Substituents at positions 1 (ethyl), 3 (carboxylic acid), 6 (bromine), and 7 (chlorine) introduce steric and electronic effects that influence reactivity. The planar aromatic system facilitates π-π interactions, while the carboxylic acid group enables salt formation or esterification .

Comparison with Related Quinolones

Structural Analog: 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

This analog (CAS 23789-88-0) lacks the bromine and chlorine substituents, resulting in a lower molecular weight (217.22 g/mol vs. 330.56 g/mol). The absence of halogens reduces steric hindrance, potentially increasing solubility but decreasing antimicrobial potency.

Table 3: Comparative Analysis of Quinoline Derivatives

PropertyTarget Compound1-Ethyl-4-oxo Analog
Molecular FormulaC₁₂H₉BrClNO₃C₁₂H₁₁NO₃
Molecular Weight330.56 g/mol217.22 g/mol
Key SubstituentsBr, Cl, ethyl, COOHEthyl, COOH
Potential BioactivityAntimicrobial (inferred)Documented antimicrobial

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